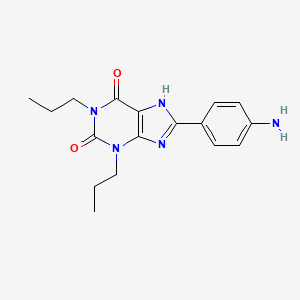

1H-Purine-2,6-dione, 8-(4-aminophenyl)-3,7-dihydro-1,3-dipropyl-

Beschreibung

The compound 1H-Purine-2,6-dione, 8-(4-aminophenyl)-3,7-dihydro-1,3-dipropyl- (hereafter referred to as the "target compound") is a purine derivative with a 2,6-dione core. Its structure features:

Eigenschaften

CAS-Nummer |

102587-80-4 |

|---|---|

Molekularformel |

C17H21N5O2 |

Molekulargewicht |

327.4 g/mol |

IUPAC-Name |

8-(4-aminophenyl)-1,3-dipropyl-7H-purine-2,6-dione |

InChI |

InChI=1S/C17H21N5O2/c1-3-9-21-15-13(16(23)22(10-4-2)17(21)24)19-14(20-15)11-5-7-12(18)8-6-11/h5-8H,3-4,9-10,18H2,1-2H3,(H,19,20) |

InChI-Schlüssel |

OVKATKHCHDIEJO-UHFFFAOYSA-N |

Kanonische SMILES |

CCCN1C2=C(C(=O)N(C1=O)CCC)NC(=N2)C3=CC=C(C=C3)N |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1H-Purine-2,6-dione, 8-(4-aminophenyl)-3,9-dihydro-1,3-dipropyl- typically involves multi-step organic reactions. One common method involves the alkylation of a purine derivative with appropriate reagents to introduce the desired substituents. The reaction conditions often require the use of strong bases, such as sodium hydride or potassium tert-butoxide, and solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction is usually carried out under an inert atmosphere to prevent oxidation.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures is essential to achieve the desired product specifications.

Analyse Chemischer Reaktionen

Types of Reactions

1H-Purine-2,6-dione, 8-(4-aminophenyl)-3,9-dihydro-1,3-dipropyl- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles like halides or amines.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium iodide in acetone for halide substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine-substituted products.

Wissenschaftliche Forschungsanwendungen

1H-Purine-2,6-dione, 8-(4-aminophenyl)-3,9-dihydro-1,3-dipropyl- has a wide range of scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential role in enzyme inhibition and as a ligand for receptor studies.

Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.

Wirkmechanismus

The mechanism of action of 1H-Purine-2,6-dione, 8-(4-aminophenyl)-3,9-dihydro-1,3-dipropyl- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. This interaction often involves hydrogen bonding, hydrophobic interactions, and van der Waals forces. The pathways affected by this compound can vary, but they often include key signaling cascades involved in cell growth, differentiation, and apoptosis.

Vergleich Mit ähnlichen Verbindungen

Structural Analogues

Table 1: Structural and Physicochemical Comparisons

Functional and Pharmacological Differences

Substitution-Driven Activity

- 8-position modifications: The 4-aminophenyl group in the target compound may enhance binding to receptors requiring aromatic or polar interactions (e.g., kinases or GPCRs), contrasting with phenylmethyl (non-polar) in CAS 108670-88-8 . Linagliptin’s 8-piperidinyl group is critical for DPP-4 inhibition, demonstrating that bulky 8-substitutions favor enzyme-targeted activity .

Alkyl chain length :

Solubility and Bioavailability

- The 4-aminophenyl group’s polarity may improve aqueous solubility compared to purely alkyl-substituted analogs like 8-cyclopentyl derivatives (e.g., CAS 133633-09-7, logP ~3.5) .

- Proxyphylline ’s 7-(2-hydroxypropyl) group enhances water solubility (used in IV formulations), whereas the target compound’s dipropyl groups may limit this .

Biologische Aktivität

1H-Purine-2,6-dione, 8-(4-aminophenyl)-3,7-dihydro-1,3-dipropyl-, commonly referred to as a purine derivative, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

- Molecular Formula : C17H21N5O2

- Molecular Weight : 327.4 g/mol

- CAS Number : 102587-80-4

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. The compound's structure allows it to participate in hydrogen bonding and hydrophobic interactions, which are crucial for its binding affinity to target proteins.

Enzyme Inhibition

Studies have shown that purine derivatives can act as inhibitors for several enzymes. For instance:

- AChE Inhibition : A related compound demonstrated potent acetylcholinesterase (AChE) inhibition with an IC50 value of 0.089 µM, highlighting the potential neuroprotective effects of purine derivatives .

- Kinase Inhibition : The compound may also exhibit inhibitory activity against various kinases involved in cancer progression and inflammation.

Antimicrobial Activity

Research indicates that certain purine derivatives possess antimicrobial properties. For example:

- Antibacterial Activity : In vitro studies have revealed that similar compounds exhibit significant antibacterial activity against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL against strains like Staphylococcus aureus and Escherichia coli .

Study on Anticancer Properties

A recent study investigated the anticancer potential of several purine derivatives, including our compound of interest. The findings suggested that these compounds could induce apoptosis in cancer cells through the modulation of signaling pathways associated with cell survival and proliferation.

| Compound | Type | IC50 (µM) | Target |

|---|---|---|---|

| Compound A | AChE Inhibitor | 0.089 | AChE |

| Compound B | Antibacterial | 0.025 | E. coli |

| Compound C | Anticancer | Varies | Multiple |

Research on Neuroprotective Effects

Another study focused on the neuroprotective effects of purine derivatives in models of neurodegeneration. The results indicated that these compounds could reduce oxidative stress and inflammation in neuronal cells, potentially offering therapeutic avenues for diseases like Alzheimer's.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.